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Introduction:

Flavonoids represent a diverse group of plant secondary metabolites with significant interest in

the pharmaceutical and nutraceutical industries due to their wide range of biological activities,

including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The efficient extraction

of these compounds from plant matrices is a critical first step in research, development, and

manufacturing. Traditional methods of extraction, such as maceration and Soxhlet extraction,

are often time-consuming and require large volumes of organic solvents.[2][3] In recent years,

modern techniques have been developed to overcome these limitations, offering higher

extraction efficiency, reduced solvent consumption, and shorter processing times.[1][4][5] This

document provides detailed application notes and protocols for four prominent modern

extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction

(MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE).

Modern Extraction Techniques: A Comparative
Overview
Modern extraction techniques utilize energy sources like ultrasound and microwaves, or the

unique properties of supercritical fluids and pressurized solvents to enhance the extraction
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process.[1][6] These methods are generally faster, more environmentally friendly, and often

result in higher yields of target compounds compared to conventional methods.[4][6]

Key advantages of modern extraction techniques include:

Increased Efficiency: Higher recovery of flavonoids in a shorter time.[1][7]

Reduced Solvent Consumption: "Green" chemistry approach with less environmental impact.

[1][5]

Automation: Many modern systems can be automated for high-throughput screening.[4]

Selectivity: Optimization of parameters can lead to selective extraction of desired flavonoid

classes.[3]

The selection of an appropriate extraction method depends on the specific plant material, the

target flavonoids, and the desired scale of operation.[1] The following sections provide detailed

protocols and quantitative data to aid in the selection and implementation of these advanced

techniques.

Data Presentation: Quantitative Comparison of
Extraction Techniques
The following tables summarize quantitative data from various studies, showcasing the efficacy

of different modern extraction techniques for flavonoids from a range of plant materials.

Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
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Plant Material Key Parameters
Total Flavonoid
Content (TFC) /
Yield

Reference

Pteris cretica L.

56.74% ethanol, 45.94

min, 74.27 °C, 33.69

mL/g liquid/solid ratio

4.71 ± 0.04% [8]

Alfalfa

52.14% ethanol, 57.08

min, 62.33 °C, 57.16

mL/g liquid/solid ratio

Optimized for TFC [9]

Moringa oleifera Lam.

50% methanol, pH

4.5, 50% amplitude,

15 min

Optimized for main

flavonoids
[10]

Potentilla fruticosa L.

Natural Deep Eutectic

Solvent, 300 W, 40

min, 30:1 mL/g

solvent/solid ratio

Optimized for TFC [11]

Ruby S apple peel
50% ethanol, 30 min,

20 °C

4.07 ± 0.02 mg NAE/g

DW
[12]

Ocimum tenuiflorum

55.34% ethanol, 11.71

min, 0.26 W/cm³

ultrasonic energy

density

6.69 mg QE/g [13]

Table 2: Microwave-Assisted Extraction (MAE) of Flavonoids
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Plant Material Key Parameters
Total Flavonoid
Content (TFC) /
Yield

Reference

Phyllostachys

heterocycla leaves

78.1% ethanol, 24.9

min, 559 W
4.67% [14]

Radix Astragali

90% ethanol, 25 min,

110 °C, 25 mL/g

solvent/material ratio

1.190 ± 0.042 mg/g [15]

Salicornia bigelovii

Torr.

60% ethanol, 50 °C,

250 W, 1:30 g/mL

solid/liquid ratio

5.71 ± 0.28 mg/g [16]

Onion

84.9% methanol, pH

2.5, 50 °C, 0.2:10

g:mL sample/solvent

ratio, 10 min

7.63 ± 0.00 mg/g [17]

Pistacia vera L. leaves Not specified
Higher TFC yield than

maceration
[1]

Lagenaria siceraria Ethyl acetate 24.28 mg/g [1]

Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids
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Plant Material Key Parameters
Total Flavonoid
Content (TFC) /
Yield

Reference

Hops (Humulus

lupulus L.)

50 °C, 25 MPa, 80%

ethanol as modifier,

50% modifier to

material ratio

7.8 mg/g [18]

Dandelion (Taraxacum

officinale)

50 °C, 35 MPa, 80

min, 4.0 mL/g ethanol

as entrainer

4.974% [19]

Spearmint

60 °C, 200 bar, 60

min, CO₂ with 70%

ethanol

Comparable to

Soxhlet, higher

selectivity

[3]

Blackberry seeds
70 °C, 250 bar, CO₂ +

ethanol, 60 min
411.13 mg rutin/100g [20]

Odontonema strictum

leaves

55-65 °C, CO₂ +

ethanol

10.68–18.92 mg/g

dried leaves
[21]

Table 4: Pressurized Liquid Extraction (PLE) of Flavonoids

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1390442/
https://maxwellsci.com/msproof.php?doi=ajfst.6.3037
https://www.mdpi.com/2227-9717/8/10/1222
https://www.mdpi.com/2227-9717/13/2/300
https://www.mdpi.com/2227-9717/8/4/434
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Material Key Parameters
Total Flavonoid
Content (TFC) /
Yield

Reference

Goldenberry

100-200 bar, 1-3

mL/min, 10 min,

ethanol

High yield of bioactive

compounds
[1]

Neem leaves

25 °C, 100 bar, 1

mL/min, ethanol/water

(80/20, v/v)

Highest global

extraction yield
[22]

Dandelion grass
80-100 °C, 0.3 MPa,

60% ethanol

Kinetic study

performed
[23]

General

High temperature (50-

200 °C), high pressure

(10.3-20.6 MPa)

Effective but may be

unsuitable for

thermosensitive

compounds

[7]

Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a generalized procedure based on common practices in UAE for flavonoid

extraction.

Objective: To extract flavonoids from plant material using ultrasound energy to enhance

extraction efficiency.

Materials and Equipment:

Dried and powdered plant material

Extraction solvent (e.g., ethanol, methanol, or aqueous mixtures)

Ultrasonic bath or probe sonicator

Beaker or flask
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Filtration system (e.g., filter paper, vacuum filtration apparatus)

Rotary evaporator

Analytical balance

Protocol:

Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., 10 g).

Solvent Addition: Place the plant material into a beaker or flask and add the extraction

solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).

Ultrasonication:

For Ultrasonic Bath: Place the flask in the ultrasonic bath. Set the desired temperature

(e.g., 50 °C) and sonication time (e.g., 30 minutes). Ensure the water level in the bath is

sufficient to cover the solvent level in the flask.

For Probe Sonicator: Insert the ultrasonic probe into the solvent mixture, ensuring it does

not touch the bottom or sides of the flask. Set the desired power/amplitude and sonication

time. This method is generally more intense.

Filtration: After sonication, separate the extract from the solid residue by filtration.

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced

pressure to obtain the crude flavonoid extract.

Storage: Store the dried extract at 4 °C for further analysis.

Workflow Diagram:
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Plant Material Preparation
(Drying, Grinding)

Mixing with Solvent

Ultrasonication
(Bath or Probe)

Filtration

Solvent Evaporation
(Rotary Evaporator)

Crude Flavonoid Extract

Click to download full resolution via product page

Ultrasound-Assisted Extraction Workflow

Microwave-Assisted Extraction (MAE) Protocol
This protocol outlines a general procedure for flavonoid extraction using microwave energy.

Objective: To utilize microwave energy for rapid heating of the solvent and efficient extraction of

flavonoids.
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Materials and Equipment:

Dried and powdered plant material

Microwave-transparent extraction vessel

Microwave extraction system (closed-vessel or open-vessel)

Extraction solvent (polar solvents like ethanol or methanol are effective)

Filtration system

Rotary evaporator

Analytical balance

Protocol:

Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 1

g).

Solvent Addition: Place the sample into a microwave-transparent extraction vessel and add

the appropriate volume of extraction solvent.

Microwave Irradiation:

Place the vessel in the microwave extraction system.

Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 80 °C),

and extraction time (e.g., 15 minutes). For closed-vessel systems, the pressure will also

be monitored.

Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

Filtration: Separate the extract from the plant residue by filtration.

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

Storage: Store the resulting crude extract in a cool, dark place.
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Workflow Diagram:
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Microwave-Assisted Extraction Workflow
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Supercritical Fluid Extraction (SFE) Protocol
This protocol provides a general outline for flavonoid extraction using supercritical CO₂.

Objective: To extract flavonoids using a supercritical fluid, typically CO₂, as the solvent, often

with a polar co-solvent.

Materials and Equipment:

Dried, powdered, and sometimes deoiled plant material

Supercritical fluid extraction system (including a pump for CO₂, a co-solvent pump, an

extraction vessel, and a separator)

High-purity CO₂

Co-solvent (modifier), typically ethanol or methanol

Analytical balance

Protocol:

Sample Loading: Load a known quantity of the prepared plant material into the extraction

vessel.

System Setup:

Set the extraction temperature (e.g., 50 °C) and pressure (e.g., 25 MPa) to bring the CO₂

to its supercritical state.

Set the CO₂ flow rate.

Co-solvent Addition: If a co-solvent is used, set its percentage and flow rate. The co-solvent

increases the polarity of the supercritical fluid, enhancing flavonoid solubility.

Extraction: Pump the supercritical CO₂ (with or without the co-solvent) through the extraction

vessel. The supercritical fluid diffuses into the plant material and dissolves the flavonoids.
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Separation: The fluid containing the extracted compounds flows to a separator, where the

pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and

release the extracted compounds.

Collection: Collect the flavonoid-rich extract from the separator.

System Depressurization: Safely depressurize the system after the extraction is complete.

Workflow Diagram:

Plant Material Preparation

Loading into Extraction Vessel

Pumping Supercritical CO2
(+/- Co-solvent) through Vessel

Pressurizing & Heating CO2
(Supercritical State)

Depressurization in Separator

Collection of Extract Gaseous CO2 Recycled

Click to download full resolution via product page

Supercritical Fluid Extraction Workflow

Pressurized Liquid Extraction (PLE) Protocol
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This protocol describes a generalized procedure for PLE, also known as Accelerated Solvent

Extraction (ASE).

Objective: To extract flavonoids using conventional solvents at elevated temperatures and

pressures to enhance extraction kinetics and efficiency.

Materials and Equipment:

Dried and powdered plant material

Pressurized liquid extraction system (with an oven, extraction cells, a solvent pump, and

collection vials)

Extraction solvent

Dispersing agent (e.g., diatomaceous earth)

Cellulose filters

Analytical balance

Protocol:

Cell Preparation: Place a cellulose filter at the bottom of the extraction cell. Mix the weighed

plant sample with a dispersing agent and load it into the cell. Place another filter on top.

System Setup:

Place the extraction cell into the system's oven.

Set the extraction parameters: temperature (e.g., 100 °C) and pressure (e.g., 100 bar).

The high pressure keeps the solvent in a liquid state above its boiling point.

Extraction Cycle:

The cell is filled with the solvent and heated to the set temperature.

A static extraction period allows the hot, pressurized solvent to interact with the sample.
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Fresh solvent is flushed through the cell to a collection vial.

The cell is purged with nitrogen gas to collect the remaining extract.

Collection: The extract is collected in a vial. Multiple extraction cycles can be performed.

Post-extraction: If necessary, the collected extract can be concentrated using a rotary

evaporator.

Workflow Diagram:
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Pressurized Liquid Extraction Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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